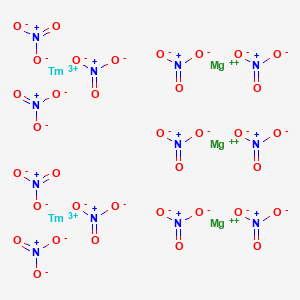
Trimagnesium dithulium dodecanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimagnesium dithulium dodecanitrate is a heterocyclic organic compound with the molecular formula Mg3N12O36Tm2 and a molecular weight of 1154.842220 g/mol . This compound is known for its unique structure, which includes magnesium and thulium ions coordinated with nitrate groups. It is primarily used in experimental and research settings.
Métodos De Preparación
The synthesis of trimagnesium dithulium dodecanitrate typically involves the reaction of magnesium nitrate and thulium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, where the nitrates dissolve and react to form the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound with high purity .
In industrial production, the compound is synthesized in larger quantities using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Trimagnesium dithulium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The nitrate groups in the compound can be substituted with other ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimagnesium dithulium dodecanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in areas where magnesium and thulium ions play a crucial role.
Industry: The compound is used in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of trimagnesium dithulium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The magnesium and thulium ions in the compound can interact with enzymes and other proteins, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Trimagnesium dithulium dodecanitrate can be compared with other similar compounds, such as:
Trimagnesium diterbium dodecanitrate: Similar in structure but contains terbium instead of thulium.
Diammonium terbium pentanitrate: Contains terbium and ammonium ions instead of magnesium and thulium.
Propiedades
Número CAS |
93893-23-3 |
|---|---|
Fórmula molecular |
Mg3N12O36Tm2 |
Peso molecular |
1154.85 g/mol |
Nombre IUPAC |
trimagnesium;thulium(3+);dodecanitrate |
InChI |
InChI=1S/3Mg.12NO3.2Tm/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |
Clave InChI |
IBJUMUNRMHDVML-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Tm+3].[Tm+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


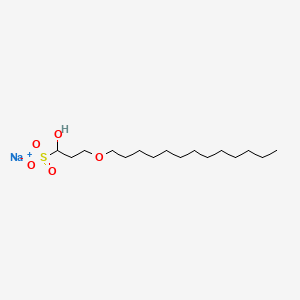

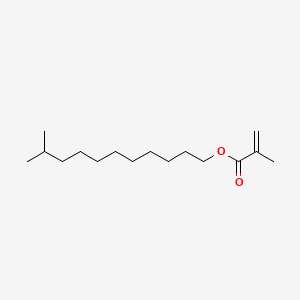
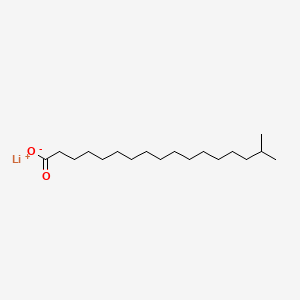

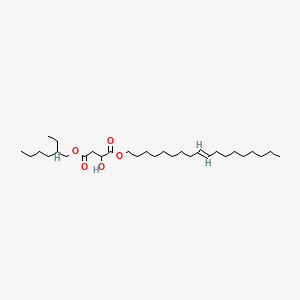
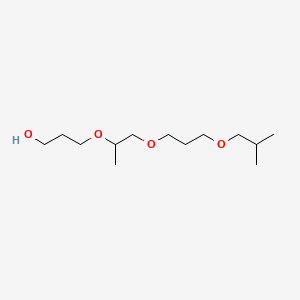
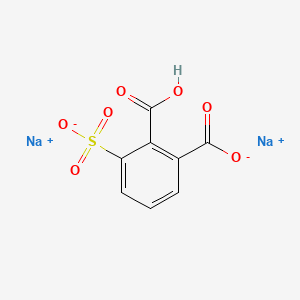
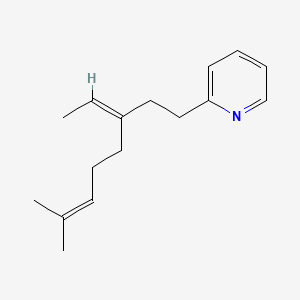
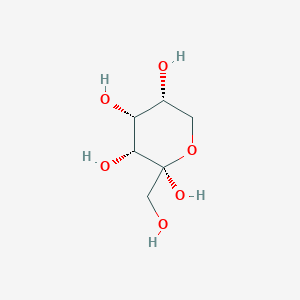
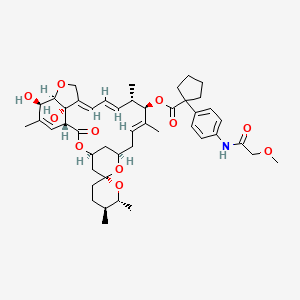
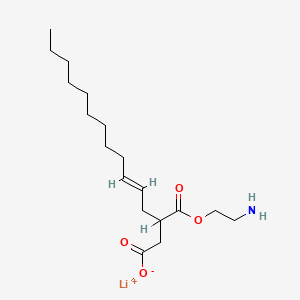
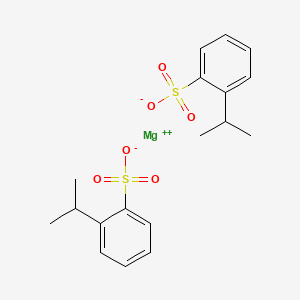
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
